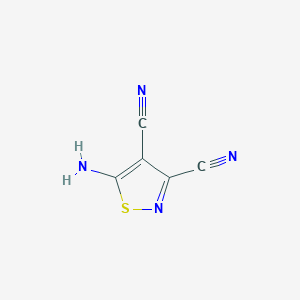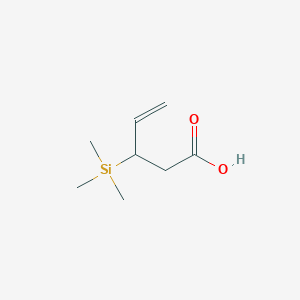
AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide is a chemical compound with the molecular formula C16H26INOS. This compound is commonly used in scientific research due to its unique properties and mechanism of action.
Mechanism Of Action
The mechanism of action of Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide involves the inhibition of certain enzymes that are involved in the synthesis of various biological molecules. This inhibition leads to a decrease in the production of these molecules, which can have a significant impact on various biological processes.
Biochemical And Physiological Effects
Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide has been shown to have a wide range of biochemical and physiological effects. These effects include the inhibition of various enzymes, the modulation of gene expression, and the regulation of various signaling pathways.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific biological processes that are affected by these enzymes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide in scientific research. One potential direction is the development of new drugs that target the enzymes inhibited by this compound. Another direction is the study of the effects of this compound on various biological processes, which could lead to new insights into the mechanisms of these processes.
Conclusion:
In conclusion, Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide is a valuable tool for scientific research due to its unique properties and mechanism of action. This compound has a wide range of applications in the development of new drugs and the study of various biological processes. While there are some limitations to its use, the future directions for this compound are promising, and it will likely continue to be an important tool for scientific research in the years to come.
Synthesis Methods
The synthesis of Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide involves the reaction of 2-(p-acetamidophenyl)thioethylamine with diethylmethylamine and iodomethane. The reaction takes place in anhydrous methanol at room temperature, and the resulting product is purified by recrystallization.
Scientific Research Applications
Ammonium, (2-(p-acetamidophenyl)thioethyl)diethylmethyl-, iodide is widely used in scientific research as a reagent for the synthesis of various compounds. This compound is also used in the development of new drugs and as a tool for studying the mechanism of action of various biological processes.
properties
CAS RN |
102571-35-7 |
|---|---|
Product Name |
AMMONIUM, (2-(p-ACETAMIDOPHENYL)THIOETHYL)DIETHYLMETHYL-, IODIDE |
Molecular Formula |
C15H25IN2OS |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C15H24N2OS.HI/c1-5-17(4,6-2)11-12-19-15-9-7-14(8-10-15)16-13(3)18;/h7-10H,5-6,11-12H2,1-4H3;1H |
InChI Key |
IDRVTRIJGYFJBL-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCSC1=CC=C(C=C1)NC(=O)C.[I-] |
Canonical SMILES |
CC[N+](C)(CC)CCSC1=CC=C(C=C1)NC(=O)C.[I-] |
synonyms |
2-(4-acetamidophenyl)sulfanylethyl-diethyl-methyl-azanium iodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)

![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)


![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)

![2H-benzo[b][1,4]oxazin-4(3H)-amine](/img/structure/B9193.png)




